molecular formula C15H23N5NaO14P2 B1632029 Adenosine 5'-diphosphoribose sodium salt CAS No. 68414-18-6

Adenosine 5'-diphosphoribose sodium salt

Cat. No.: B1632029
CAS No.: 68414-18-6
M. Wt: 582.31 g/mol
InChI Key: LVIWKNSMPKNKBI-UHFFFAOYSA-N
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Description

Adenosine 5’-diphosphoribose sodium salt is a derivative of nicotinamide adenine dinucleotide (NAD+). It is a significant intracellular molecule involved in various biochemical processes, including the activation of TRPM2 channels and the enhancement of autophagy . This compound plays a crucial role in cellular signaling and energy metabolism.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-diphosphoribose sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of specific enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and purification processes.

Industrial Production Methods

In industrial settings, the production of adenosine 5’-diphosphoribose sodium salt often relies on large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphoribose sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-diphosphoribose sodium salt is unique due to its specific role in activating TRPM2 channels and enhancing autophagy. Its involvement in DNA repair and apoptosis signaling also distinguishes it from other similar compounds .

Properties

InChI

InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIWKNSMPKNKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5NaO14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585049
Record name Adenosine 5'-diphosphoribose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68414-18-6
Record name Adenosine 5'-diphosphoribose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-diphosphoribose sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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